1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClFNO4S2/c1-11(2)10-23(19,20)13-4-3-7-18(9-13)24(21,22)12-5-6-15(17)14(16)8-12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIOCLMKTRFUDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Halogenation: The addition of chlorine and fluorine atoms to the benzene ring.
Coupling Reactions: Combining the sulfonylated piperidine with the halogenated benzene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: Where one functional group is replaced by another.
Oxidation and Reduction: Altering the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis might yield sulfonic acids and piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine Derivatives with Aromatic Sulfonyl Substituents
- 1-(4-Trifluoromethoxyphenylsulfonyl)piperidine: This compound, discussed in , replaces the chloro-fluoro aromatic group with a trifluoromethoxy (CF3O) substituent. The trifluoromethoxy group is metabolically stable and electron-withdrawing, enhancing binding affinity to targets like soluble epoxide hydrolase (sEH).
- 4-(3-Methylsulfonylphenyl)-1-propylpiperidine ():
This derivative substitutes the piperidine core with a methylsulfonylphenyl group and a propyl chain. The methylsulfonyl group is smaller and less lipophilic than the chloro-fluorobenzenesulfonyl group, which may reduce membrane permeability. The propyl chain introduces flexibility but lacks the branched structure of 2-methylpropanesulfonyl, affecting packing in crystal lattices and protein binding .
Piperidine Derivatives with Dual Sulfonyl Groups
- 1,4-Bis((3-(1-propylpiperidin-4-yl)phenyl)sulfonyl)butane ():
This compound features two aromatic sulfonyl groups linked via a butane spacer. The symmetric structure contrasts with the asymmetric substitution in the target compound, which may lead to divergent binding modes. The rigid aromatic spacers could limit conformational adaptability compared to the branched aliphatic sulfonyl group in the target molecule .
Piperazine vs. Piperidine Analogues
- Piperazine derivatives often exhibit higher solubility but reduced metabolic stability due to increased susceptibility to oxidation. The target compound’s piperidine core, combined with halogenated substituents, may offer a better balance between stability and target engagement .
Structural and Functional Insights
Electronic and Steric Effects
- The 2-methylpropanesulfonyl group introduces steric bulk without excessive rigidity, allowing adaptation to hydrophobic cavities (e.g., near helices α4/α5 in sEH inhibitors) .
Metabolic Stability
- Halogenated aromatic rings (Cl, F) are known to block cytochrome P450-mediated metabolism, extending half-life compared to non-halogenated analogs like methylsulfonylphenyl derivatives .
- The branched aliphatic sulfonyl group may reduce crystallinity, improving solubility and bioavailability relative to linear-chain sulfonyl substituents .
Biological Activity
1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.
- Molecular Formula : C13H18ClFNO2S
- Molecular Weight : 307.80 g/mol
- CAS Number : 91170-93-3
- Structural Characteristics : The compound features a piperidine ring substituted with sulfonyl groups, which are critical for its biological activity.
The biological activity of sulfonamide compounds like 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine is primarily attributed to their ability to inhibit specific enzymes and receptors. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), leading to the inhibition of bacterial folate synthesis, which is essential for nucleotide synthesis and cell growth.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Streptococcus pneumoniae
The minimum inhibitory concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 8 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, the compound has demonstrated anti-inflammatory effects in preclinical studies. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study 1: Efficacy Against Resistant Strains
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of 1-(3-chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited a synergistic effect when combined with beta-lactam antibiotics, enhancing their effectiveness against resistant strains.
Case Study 2: In Vivo Anti-inflammatory Activity
In a murine model of inflammation, administration of the compound significantly reduced paw edema compared to controls. Histological analysis revealed decreased infiltration of neutrophils and macrophages in treated animals, suggesting a potent anti-inflammatory mechanism.
Q & A
Basic: What are the recommended synthetic routes for synthesizing 1-(3-Chloro-4-fluorobenzenesulfonyl)-3-(2-methylpropanesulfonyl)piperidine, and what critical parameters influence yield?
Methodological Answer:
The synthesis typically involves sequential sulfonylation of the piperidine core. Key steps include:
- Step 1: Introduction of the 3-chloro-4-fluorobenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions.
- Step 2: Subsequent sulfonylation with 2-methylpropanesulfonyl chloride, requiring controlled pH (e.g., NaHCO₃ buffer) to avoid over-reaction.
- Critical Parameters:
- Temperature: Maintain ≤ 0°C during sulfonyl chloride additions to minimize side reactions.
- Solvent Choice: Use dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity balance.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for high purity (>95%) .
Basic: Which analytical techniques are essential for confirming structural integrity and purity of this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
| Technique | Purpose | Key Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions on piperidine and aromatic rings. | Sulfonyl groups deshield adjacent protons (e.g., δ 3.5–4.5 ppm for piperidine CH₂). |
| HPLC-MS | Assess purity and detect byproducts. | Retention time consistency (>98% purity) and molecular ion peak ([M+H]⁺). |
| FT-IR | Identify sulfonyl S=O stretches. | Strong absorbance at ~1350 cm⁻¹ and 1150 cm⁻¹. |
Note: Cross-validate data with elemental analysis for C, H, N, S content .
Advanced: How can researchers design experiments to elucidate the crystal structure of this compound?
Methodological Answer:
Steps for X-ray Crystallography:
Crystal Growth: Use slow evaporation (e.g., methanol/water) or vapor diffusion to obtain single crystals.
Data Collection: Employ a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) at 100 K.
Structure Solution:
- Use SHELXT (intrinsic phasing) for initial model generation.
- Refine with SHELXL (full-matrix least-squares) to final R1 < 0.05 .
Validation: Check for disorder using WinGX and visualize anisotropic displacement with ORTEP .
Challenges: Halogen atoms (Cl, F) may cause absorption; apply multi-scan corrections during data reduction.
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR) for sulfonamide-containing piperidine derivatives?
Methodological Answer:
SAR Workflow:
Analog Synthesis: Modify substituents (e.g., replace Cl/F on benzene, vary sulfonyl groups).
Biological Assays: Test inhibition potency against target enzymes (e.g., carbonic anhydrase) via fluorescence-based assays.
Data Correlation:
- Compare IC₅₀ values with steric/electronic parameters (Hammett σ, logP).
- Use Molecular Docking (AutoDock Vina) to map binding interactions (e.g., sulfonyl oxygen H-bonds).
Example from Literature:
| Analog | Modification | Activity Trend |
|---|---|---|
| Quinoxaline derivative () | Quinoxaline core | Enhanced selectivity for kinase X |
| Pyridine-sulfonamide () | Methoxy group | Improved solubility, lower IC₅₀ |
Key Insight: Electron-withdrawing groups (Cl, F) enhance sulfonamide acidity, improving target binding .
Advanced: How should contradictions in biological activity data between in vitro and in vivo studies be addressed?
Methodological Answer:
Troubleshooting Steps:
Pharmacokinetic Analysis:
- Measure plasma stability (e.g., incubation with liver microsomes) to assess metabolic liability.
- Use LC-MS/MS to quantify bioavailability (%F) and half-life (t½).
Off-Target Screening:
- Perform radioligand binding assays against GPCR panels to identify unintended interactions.
Formulation Adjustments:
- Optimize lipophilicity (logD) via prodrug strategies (e.g., esterification) to enhance membrane permeability.
Case Study: Ethyl ester derivatives () showed improved in vivo efficacy despite low in vitro potency, attributed to enhanced absorption .
Advanced: What computational methods are suitable for predicting the binding affinity of this compound to target enzymes?
Methodological Answer:
In Silico Workflow:
Target Preparation: Retrieve enzyme structure (PDB ID: XXXX) and remove water/cofactors.
Ligand Docking:
- Use AutoDock Vina or Glide (Schrödinger) with OPLS4 force field.
- Validate docking poses with Prime-MM/GBSA for binding energy (ΔG) calculations.
MD Simulations:
- Run 100 ns trajectories in GROMACS to assess complex stability (RMSD < 2 Å).
Validation: Compare predicted vs. experimental IC₅₀ values; adjust protonation states (e.g., sulfonamide deprotonation at physiological pH) .
Basic: What are the key considerations for optimizing reaction conditions during sulfonylation steps?
Methodological Answer:
Optimization Parameters:
- Base Selection: Use Et₃N or DMAP to scavenge HCl and prevent side reactions.
- Stoichiometry: Maintain 1.2:1 molar ratio (sulfonyl chloride:piperidine) for complete conversion.
- Solvent: Anhydrous DCM or THF to avoid hydrolysis of sulfonyl chloride.
Troubleshooting:
- Low Yield: Add molecular sieves (3Å) to absorb moisture.
- Byproducts: Use preparative TLC to isolate intermediates .
Advanced: How can researchers validate the selectivity of this compound against off-target receptors?
Methodological Answer:
Selectivity Screening Protocol:
Panel Assays: Test against 50+ kinases/receptors (e.g., Eurofins Cerep Panels).
Cellular Models: Use CRISPR-engineered cells (KO for target enzyme) to confirm on-target effects.
Thermodynamic Analysis:
- Measure binding kinetics (SPR/Biacore) to differentiate competitive vs. allosteric inhibition.
Example: A related piperidine-sulfonamide () showed >100-fold selectivity for CA IX over CA II due to hydrophobic pocket interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
